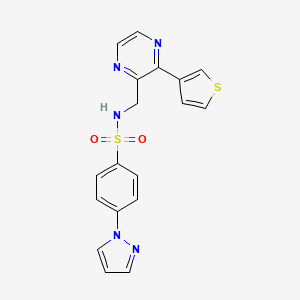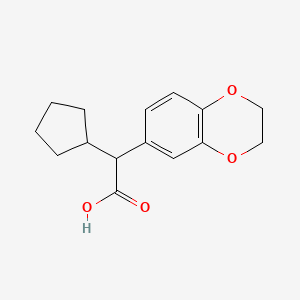
2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group and a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves multiple steps, starting with the preparation of the core benzodioxin structure. One common approach is to react 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can then be further modified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including enzyme inhibition and antibacterial properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A related compound with potential antibacterial properties.
Cyclopentanecarboxamide, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]: Another structurally similar compound with potential biological activity[_{{{CITATION{{{_4{Cyclopentanecarboxamide, N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2 ....
Uniqueness: 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)14(10-3-1-2-4-10)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10,14H,1-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWLPJLPSLJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)
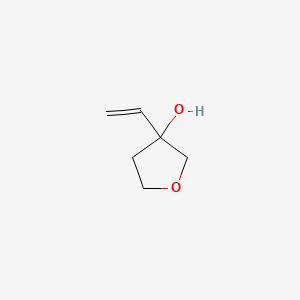

![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)
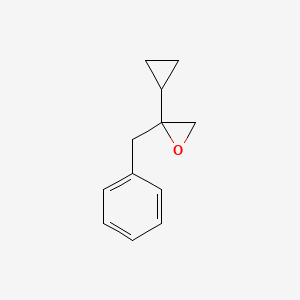
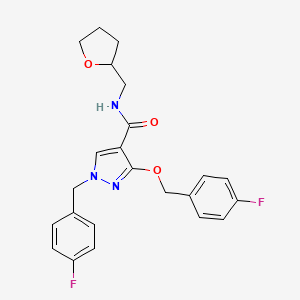
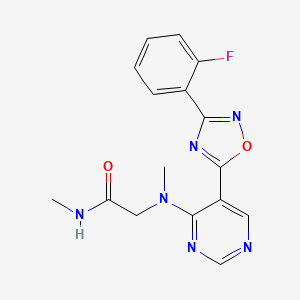
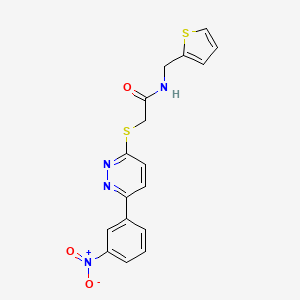
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2649863.png)
![3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide](/img/structure/B2649864.png)
![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/new.no-structure.jpg)
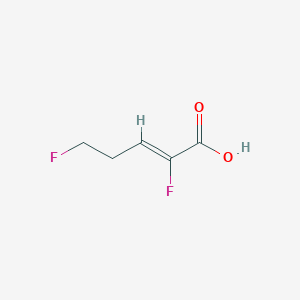
![2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2649871.png)
